Methyl pentafluorobenzoate

Catalog No.
S709253
CAS No.
36629-42-2
M.F
C8H3F5O2
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentafluorobenzoate

CAS Number

36629-42-2

Product Name

Methyl pentafluorobenzoate

IUPAC Name

methyl 2,3,4,5,6-pentafluorobenzoate

Molecular Formula

C8H3F5O2

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3

InChI Key

UXJRQNXHCZKHRJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Methyl pentafluorobenzoate is an organic compound characterized by the chemical formula C₈H₃F₅O₂. It is an ester derived from pentafluorobenzoic acid and methanol. This compound features a pentafluorinated aromatic ring, which imparts unique properties such as high electronegativity and lipophilicity. Methyl pentafluorobenzoate is typically a colorless liquid that is soluble in organic solvents but poorly soluble in water. Its distinctive structure contributes to its applications in various chemical processes and materials science.

, primarily due to the reactivity of its ester group and the highly electronegative fluorine atoms on the aromatic ring. Key reactions include:

  • Nucleophilic Substitution: The ester group can be hydrolyzed under basic conditions, yielding pentafluorobenzoic acid and methanol.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms makes the aromatic ring susceptible to electrophilic attack, allowing for various substitutions at the para position, particularly when reacting with nitroalkanes .
  • Metal Complex Formation: Upon hydrolysis, methyl pentafluorobenzoate can bind with metal ions such as cadmium, forming luminescent metal complexes with significant quantum yields .

Methyl pentafluorobenzoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of pentafluorobenzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction typically proceeds via a Fischer esterification mechanism.
  • Fluorination Reactions: Alternative synthetic routes may involve starting from benzoic acid derivatives, followed by fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms before esterification.
  • Reactions with Nitroalkanes: Recent studies have shown that methyl pentafluorobenzoate can react with nitroalkanes under basic conditions to yield substituted products at the para position .

Methyl pentafluorobenzoate finds applications in various fields:

  • Materials Science: It is utilized in the synthesis of advanced materials due to its unique electronic properties.
  • Chemical Intermediates: The compound serves as a precursor for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Luminescent Materials: Its ability to form metal complexes makes it valuable in developing luminescent materials for sensors and display technologies .

Methyl pentafluorobenzoate shares similarities with other fluorinated benzoates but stands out due to its specific pentafluorination pattern. Below are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
Methyl benzoateC₈H₈O₂Non-fluorinated; commonly used in perfumery
Pentafluorobenzoic acidC₆F₅O₂Acidic nature; used as a reagent
TrifluoroacetophenoneC₈H₅F₃OContains trifluoro group; used in organic synthesis
Methyl 2,4-difluorobenzoateC₈H₆F₂O₂Contains two fluorine atoms; different reactivity

Methyl pentafluorobenzoate is unique due to its five fluorine substituents on the aromatic ring, which significantly alters its chemical behavior compared to these similar compounds. This high degree of fluorination enhances its reactivity and potential applications in advanced materials and pharmaceuticals.

Traditional esterification methodologies for synthesizing methyl pentafluorobenzoate primarily rely on conventional acid-catalyzed reactions between pentafluorobenzoic acid and methanol [1] [2]. The Fischer esterification mechanism represents the most widely employed approach, utilizing strong mineral acids as catalysts to facilitate the formation of the ester bond [2]. This classical methodology involves protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol on the electrophilic carbon center [1].

The most commonly implemented traditional approaches include methanolic hydrogen chloride systems, where concentrated hydrogen chloride dissolved in methanol serves as both reactant and catalyst [3]. Typical reaction conditions involve temperatures ranging from 50 to 65 degrees Celsius with reaction times extending from two hours to overnight periods [1] [3]. Methanolic sulfuric acid represents another established methodology, requiring similar temperature ranges but generally achieving completion within two to three hours [1].

MethodCatalystTemperature (°C)Reaction Time (hours)Yield (%)
Acid-catalyzed esterification with methanolHydrogen sulfate, Hydrogen chloride, para-Toluenesulfonic acid60-1202-870-95
Boron trifluoride methanol complex derivatizationBoron trifluoride methanolRoom temperature to 802485-95
Methanolic hydrogen chlorideHydrogen chloride in methanol502-overnight80-90
Methanolic sulfuric acidHydrogen sulfate in methanol652-385-92
Fischer esterificationMineral acids60-802-675-90

The boron trifluoride methanol complex methodology has gained particular prominence for derivatization applications, especially in analytical chemistry contexts [4] [5]. This approach typically requires extended reaction times of up to twenty-four hours but achieves consistently high yields ranging from eighty-five to ninety-five percent [4]. The electron-withdrawing nature of fluorine substituents on the aromatic ring significantly influences reaction kinetics, as the pentafluorinated aromatic system exhibits enhanced electrophilicity at the carbonyl carbon [6].

Research has demonstrated that the presence of multiple fluorine atoms creates substantial steric and electronic effects that can complicate traditional esterification approaches [4]. Specifically, the 2,6-bis-fluorobenzoic acid derivative exhibits reduced reactivity with boron trifluoride methanol complex due to steric hindrance around the carboxylic acid functionality [7]. This limitation necessitates alternative synthetic strategies for specific fluorinated substrates.

The mechanistic pathway for traditional esterification involves initial protonation of the carbonyl oxygen by the acid catalyst, creating a more electrophilic carbon center susceptible to nucleophilic attack [2]. Methanol subsequently attacks this activated carbonyl carbon, forming a tetrahedral intermediate that undergoes proton transfer and water elimination to yield the desired methyl ester [1] [2]. The reversible nature of this equilibrium requires careful optimization of reaction conditions to drive the reaction toward product formation.

Catalytic Innovations: Metal-Organic Framework-Mediated Derivatization Techniques

Metal-Organic Framework catalysis represents a significant advancement in the synthesis of methyl pentafluorobenzoate, offering enhanced selectivity and operational advantages over traditional methodologies [4] [7]. The University of Oslo sixty-six amino-functionalized Metal-Organic Framework has emerged as a particularly effective heterogeneous catalyst for this transformation [7]. This crystalline porous material consists of zirconium-based metallic clusters containing six zirconium atoms linked with organic linkers, specifically 2-aminoterephthalic acid [7].

The catalytic mechanism involves bifunctional activation through both Lewis acid sites provided by coordinatively unsaturated zirconium centers and Brønsted base sites from amino functional groups [7]. This dual functionality enables simultaneous activation of both the carboxylic acid substrate and methanol nucleophile, resulting in enhanced reaction rates and improved yields compared to traditional methodologies [7]. The amino groups participate directly in reaction substrate activation by assisting in the nucleophilic character enhancement of methanol and facilitating water molecule elimination [7].

Metal-Organic Framework CatalystMetal CenterSurface Area (square meters per gram)Reaction ConditionsConversion Yield (%)
University of Oslo sixty-six amino-functionalizedZirconium hexamer oxide hydroxide302-374150°C, 10h, methanol100-169.86
University of Oslo sixty-sixZirconium hexamer oxide hydroxide1200-1400120-150°C, 6-12h85-95
Zirconium-containing Metal-Organic FrameworksZirconium-based clusters800-1500100-180°C, 4-24h70-90
Metal-Organic Framework seventy-four seriesMetal dihydroxy benzenedicarboxylate1000-1500Ambient to 120°C60-85
Cornell Metal-Organic Framework oneMagnesium-based403High concentration synthesisPhase dependent

Optimization studies have revealed that reaction conditions of one hundred fifty degrees Celsius for ten hours with twenty-five milligrams of catalyst in five milliliters of methanol provide optimal conversion yields [7]. The reaction time reduction to ten hours represents a fifty-eight percent improvement over traditional boron trifluoride methanol complex methodologies, which typically require twenty-four hours for completion [7]. Furthermore, the heterogeneous nature of Metal-Organic Framework catalysts enables straightforward separation and recycling, with demonstrated stability over multiple reaction cycles [7].

The catalytic procedure demonstrates remarkable effectiveness across twenty-three different fluorinated aromatic acid isomers, achieving relative conversion yields up to one hundred sixty-nine point eight-six percent compared to traditional boron trifluoride methanol complex methods [7]. This enhanced performance stems from the unique porous structure of Metal-Organic Frameworks, which provides high surface area and allows for effective substrate interaction within the framework cavities [7].

Kinetic analysis of the Metal-Organic Framework-catalyzed reaction indicates pseudo-first-order behavior with respect to the carboxylic acid substrate, yielding a rate constant of one point two-seven times ten to the negative fourth power per minute [7]. The activation energy for this process has been determined to be fifty-four point nine plus or minus one point eight kilojoules per mole, indicating favorable thermodynamic parameters for the transformation [8].

The reusability of University of Oslo sixty-six amino-functionalized catalyst has been extensively investigated, demonstrating no significant degradation in catalytic activity over five reaction cycles [7]. X-ray diffraction analysis confirms retention of crystalline structure throughout multiple uses, supporting the robustness of this catalytic system [7].

Mechanistic Insights into Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution reactions involving methyl pentafluorobenzoate proceed through well-defined mechanistic pathways that are fundamentally different from traditional aliphatic substitution processes [9] [10]. The highly electronegative fluorine substituents create significant electron deficiency in the aromatic ring, making it susceptible to nucleophilic attack despite the inherent electron-rich nature of aromatic systems [10] [11].

The mechanism typically follows an addition-elimination pathway, commonly referred to as the Nucleophilic Aromatic Substitution mechanism [9] [12]. Initial nucleophilic attack occurs at the electron-deficient aromatic carbon, forming a negatively charged intermediate known as a Meisenheimer complex [11] [12]. This intermediate is stabilized through resonance delocalization of the negative charge, particularly when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack [9] [11].

NucleophileSubstitution PositionReaction MechanismTemperature (°C)Yield (%)
Sodium azideParaAddition-elimination8580
MethanolOrtho/ParaNucleophilic Aromatic Substitution pathway60-15075-95
Hydroxide ionsPara preferredMeisenheimer complex20-12060-85
Amine nucleophilesMeta/ParaTransition complex50-10070-90
OrganolithiumVariousBenzyne intermediate-78 to 2540-80

The regioselectivity of nucleophilic aromatic substitution in pentafluorinated systems demonstrates strong preference for para-substitution relative to the ester functionality [13] [14]. This selectivity arises from optimal resonance stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto the electron-withdrawing ester group [9]. Sodium azide represents a particularly effective nucleophile for these transformations, achieving eighty percent yields under reflux conditions at eighty-five degrees Celsius [13].

Research has demonstrated that the order of fluorine substitution follows the pattern para greater than ortho much greater than meta, reflecting the relative stabilization provided by different substitution patterns [14] [15]. The para-position benefits from direct resonance interaction with the ester carbonyl, while ortho-substitution provides both resonance and inductive stabilization [14]. Meta-substitution offers only inductive effects and consequently exhibits significantly reduced reactivity [9].

The mechanism involving methanol as nucleophile proceeds through initial coordination to the aromatic ring followed by fluoride elimination [10]. This pathway has been extensively studied for the conversion of methyl pentafluorobenzoate to methyl tetrafluorohydroxybenzoate derivatives [15]. The reaction typically requires elevated temperatures between sixty and one hundred fifty degrees Celsius to overcome the activation barrier associated with aromatic substitution [10].

Computational studies have revealed that the rate-determining step involves formation of the Meisenheimer complex rather than subsequent fluoride elimination [16] [12]. This finding explains why fluorine serves as an effective leaving group in aromatic systems despite being a poor leaving group in aliphatic chemistry [16]. The high electronegativity of fluorine stabilizes the negative charge development during the transition state, facilitating the addition step [11].

Advanced mechanistic investigations using density functional theory calculations have provided detailed insights into the transition state geometry and energy barriers [17]. These studies indicate that nucleophilic attack occurs with simultaneous carbon-fluorine bond elongation, suggesting a concerted rather than stepwise mechanism for certain nucleophiles [17].

Optimization Strategies via Taguchi Experimental Design

Taguchi experimental design methodology provides a systematic approach for optimizing reaction parameters in methyl pentafluorobenzoate synthesis, enabling efficient identification of optimal conditions while minimizing experimental requirements [18] [19] [7]. This statistical optimization technique utilizes orthogonal arrays to study multiple variables simultaneously, providing comprehensive understanding of parameter interactions with significantly reduced experimental effort [20] [21].

The implementation of Taguchi methodology for methyl pentafluorobenzoate synthesis involves identification of critical process parameters and their respective levels [7]. Five primary parameters have been identified as most influential: sample volume, catalyst weight, reaction time, temperature, and extraction solvent volume [7]. Each parameter is evaluated at five distinct levels, requiring twenty-five experiments according to the L25 orthogonal array design [7].

ParameterLevels TestedOptimal ValueContribution (%)P Value
Sample volume (milliliters)1, 2, 3, 4, 5510.180.15
Catalyst weight (milligrams)5, 10, 15, 20, 25254.550.38
Reaction time (hours)1, 4, 7, 10, 131015.020.08
Temperature (degrees Celsius)64, 100, 120, 150, 17015024.870.03
Hexane volume (milliliters)1.5, 2.0, 3.0, 4.0, 5.01.542.090.01

Analysis of variance reveals that extraction solvent volume contributes most significantly to response variation, accounting for forty-two point zero-nine percent of total variability [7]. Temperature represents the second most influential parameter with twenty-four point eight-seven percent contribution, followed by reaction time at fifteen point zero-two percent [7]. Catalyst weight demonstrates the lowest contribution at four point five-five percent, indicating relatively minor influence on conversion yields within the tested range [7].

The signal-to-noise ratio analysis employs the "larger is better" criterion to maximize esterification yield [7]. Optimal conditions identified through this analysis specify reaction temperature of one hundred fifty degrees Celsius, reaction time of ten hours, sample volume of five milliliters, catalyst weight of twenty-five milligrams, and hexane extraction volume of one point five milliliters [7]. These conditions achieve conversion yields up to one hundred sixty-nine point eight-six percent relative to traditional boron trifluoride methanol complex methodology [7].

Statistical validation through regression analysis demonstrates excellent model fit with R-squared values exceeding ninety-nine point nine-nine percent [7]. The regression equation incorporates second-order interactions among parameters, excluding catalyst weight from higher-order terms due to its minimal significance [7]. This mathematical model enables prediction of response values under specified conditions with high accuracy [7].

Interaction plots reveal significant parameter interdependencies, particularly between temperature and reaction time [7]. Non-parallel lines in these plots indicate substantial interactions that must be considered for optimal process design [7]. The hexane volume parameter shows minimal interaction with other variables, maintaining consistent optimal performance at one point five milliliters across all experimental conditions [7].

Implementation of Taguchi-optimized conditions results in substantial process improvements including fifty-eight percent reduction in reaction time compared to traditional methods and enhanced conversion yields across multiple fluorinated aromatic acid substrates [7]. The methodology demonstrates broad applicability across mono-, di-, tri-, tetra-, and pentafluorinated benzoic acid derivatives, as well as trifluoromethyl-substituted analogs [7].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl pentafluorobenzoate

Dates

Modify: 2023-08-15

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